2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dioxo-dihydro-isoindole structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are human cancer cell lines and Human Umbilical Vein Endothelial Cells (HUVECs). The compound shows potent activity against these cancer cell lines and higher selectivity on VEGF- and bFGF-stimulated HUVECs .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is synthesized based on the structural features of TMP-20, LK-B030, and BX-517 . The compound’s mode of action involves the inhibition of vascular endothelial growth factor (VEGF) receptor-1 and -2 tyrosine kinases .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and angiogenesis. It inhibits the VEGF and bFGF-stimulated HUVECs, which are key players in angiogenesis, a process that is crucial for tumor growth and metastasis .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and angiogenesis. It shows potent activity against various cancer cell lines and higher selectivity on VEGF- and bFGF-stimulated HUVECs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dimethylamine with a suitable acrylonitrile derivative to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate: A similar compound with a different counterion.
N-[3-(dimethylamino)propyl]docosanamide: Another compound with a similar dimethylamino-propyl group but different overall structure.
Uniqueness
2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-15(2)6-3-7-16-12(17)10-5-4-9(14(19)20)8-11(10)13(16)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMHOWUGMWLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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